Luridoside B
Beschreibung
Luridoside B is a naturally occurring glycoside compound, structurally characterized by a steroidal or triterpenoid aglycone core linked to one or more sugar moieties. It is cataloged in chemical indices alongside related compounds such as Luridoside A, Saccharumoside-B, and Lustrin A, suggesting a shared biosynthetic origin or functional similarity .
Eigenschaften
CAS-Nummer |
151041-64-4 |
|---|---|
Molekularformel |
C32H53NaO12S |
Molekulargewicht |
684.8 g/mol |
IUPAC-Name |
sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(E,6R)-2-methyl-6-[(3S,5S,6S,10S,13R,15R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-en-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C32H54O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h6-7,16-29,33-38H,8-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/b7-6+;/t17-,18+,19-,20-,21-,22+,23?,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |
InChI-Schlüssel |
NYPVHAXIVOLELA-SXFTYCSESA-M |
SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Isomerische SMILES |
C[C@H](/C=C/C(C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@H](C3[C@@]2(CCC4C3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |
Kanonische SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Synonyme |
luridoside B luridoside-B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The following table summarizes key structural and functional differences between Luridoside B and its analogs:
Key Observations :
- Core Structure: Luridoside B and A likely share a steroidal or triterpenoid backbone, distinguishing them from Saccharumoside-B (flavonoid-based) and Lustrin A (protein-polysaccharide) .
- Bioactivity : Luridoside A’s antimicrobial properties suggest Luridoside B may harbor similar activities, though empirical data is lacking. In contrast, Saccharumoside-B exhibits antitumor effects via apoptosis induction in cancer cells .
- Source Diversity : Luridoside derivatives are predominantly marine-sourced, whereas Saccharumoside-B is plant-derived, reflecting divergent ecological roles .
Q & A
Q. How can researchers validate the presence of Luridoside B in complex biological matrices?
- Methodological Answer : Combine Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity and specificity. Use reference standards for retention time alignment and spike-and-recovery experiments to assess extraction efficiency. Quantification via calibration curves ensures reproducibility .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity data for Luridoside B?
- Methodological Answer : Standardize assay conditions (e.g., cell line authentication, consistent dosing intervals, and solvent controls). Perform dose-response curves to establish EC50/IC50 values. Meta-analyses of existing data can identify variables (e.g., pH, temperature) influencing bioactivity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies are effective for synthesizing Luridoside B derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Employ regioselective modifications (e.g., acetylation, glycosylation) on Luridoside B’s core structure. Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins. Validate synthetic routes via NMR and MS, and screen derivatives using high-throughput assays to correlate structural changes with activity .
Q. How should researchers design multi-site studies to investigate Luridoside B’s pharmacokinetic properties?
- Methodological Answer : Use centralized protocols for consistency across sites. Define primary endpoints (e.g., bioavailability, half-life) and secondary endpoints (e.g., metabolite profiling). Implement blinding and randomization to reduce bias. Statistical power analysis ensures adequate sample sizes, and mixed-effects models account for inter-site variability .
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about Luridoside B’s mechanisms of action?
- Methodological Answer : Apply the FINER criteria to ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For mechanistic studies, use PICO (Population: target cells; Intervention: Luridoside B exposure; Comparison: untreated controls; Outcome: pathway inhibition/activation). Pre-register hypotheses on platforms like Open Science Framework to enhance transparency .
Data Analysis and Interpretation
Q. How can researchers ensure reproducibility in Luridoside B studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Report detailed protocols (e.g., MIAME for microarray data). Use authenticated cell lines and disclose batch numbers for chemicals. Collaborative inter-laboratory validation strengthens reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
